Nickel dimethylglyoxime

Catalog No.
S1797345
CAS No.
13478-93-8
M.F
C8H14N4NiO4
M. Wt
288.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel dimethylglyoxime

CAS Number

13478-93-8

Product Name

Nickel dimethylglyoxime

IUPAC Name

nickel(2+);bis((NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine)

Molecular Formula

C8H14N4NiO4

Molecular Weight

288.91 g/mol

InChI

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+;

InChI Key

UNMGLSGVXHBBPH-BVHINDLDSA-L

SMILES

Array

Canonical SMILES

CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2]

Isomeric SMILES

C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2]

See also: Nickel dimethylglyoxime (preferred).

Nickel dimethylglyoxime (CAS 13478-93-8) is a square-planar coordination complex widely procured as a high-purity precursor for nanostructured materials and a highly selective precipitant in hydrometallurgy. Characterized as a bright red, diamagnetic solid, it is virtually insoluble in water but soluble in mineral acids. Beyond its historic role as a gravimetric analytical reagent, modern industrial procurement prioritizes this compound for its specific thermal decomposition profile, which cleanly yields nickel oxide (NiO) nanoparticles at relatively low temperatures (280–330 °C), and its ability to sublime intact at 250 °C for physical vapor deposition applications[1].

Substituting Nickel dimethylglyoxime with generic nickel salts, such as nickel chloride (NiCl2) or nickel sulfate (NiSO4), fundamentally compromises both processability and product architecture in advanced manufacturing. In nanoparticle synthesis, simple inorganic salts lack the built-in organic ligands that generate an in-situ carbonaceous framework during thermal decomposition; consequently, their calcination requires higher temperatures and yields heavily agglomerated, low-surface-area bulk NiO rather than highly dispersed 5–40 nm nanoparticles [1]. Furthermore, in hydrometallurgical recovery and analytical workflows, generic salts cannot provide the extreme insolubility required to selectively precipitate and separate nickel from complex mixed-metal solutions, rendering them ineffective for targeted phase-separation [2].

Low-Temperature Thermal Decomposition for Dispersed NiO Nanoparticles

Nickel dimethylglyoxime decomposes exothermically between 280–330 °C, yielding highly dispersed cubic NiO nanoparticles with primary sizes of 5–40 nm [1]. Unlike generic nickel salts (e.g., nickel nitrate or chloride) that require higher calcination temperatures and are prone to severe agglomeration, the thermal pyrolysis of Ni(dmg)2 generates an in-situ carbonaceous framework from its organic ligands [1]. This framework prevents nanoparticle agglomeration and enhances the catalytic dispersion of the resulting NiO, making it a highly effective precursor for anisotropic, rod-like nanostructures[2].

Evidence DimensionDecomposition temperature and resulting particle size
Target Compound DataDecomposes at 280–330 °C yielding 5–40 nm NiO nanoparticles
Comparator Or BaselineStandard inorganic nickel salts (yield bulk/agglomerated NiO at higher temperatures)
Quantified DifferenceLowers required calcination temperature and prevents agglomeration, ensuring nanoscale (5–40 nm) dispersion
ConditionsThermal pyrolysis under argon or ambient atmosphere

Enables the scalable, agglomeration-free manufacturing of high-surface-area NiO catalysts and battery materials without requiring secondary capping agents.

Extreme Insolubility for Selective Nickel Recovery

In hydrometallurgical and analytical workflows, Ni(dmg)2 is defined by its extreme insolubility in slightly alkaline media (pH 5–9), forming a stable wine-red precipitate [2]. When compared to standard nickel sulfates or chlorides which remain completely soluble in aqueous solutions, this extreme insolubility allows for near-quantitative, selective phase separation of nickel from complex mixed-metal leachates (e.g., containing Li, Co, Mn) [1].

Evidence DimensionPrecipitation selectivity and physical state in aqueous media
Target Compound DataForms an insoluble solid precipitate at pH 5–9
Comparator Or BaselineAqueous nickel sulfate/chloride (fully soluble)
Quantified DifferenceConverts >99% of soluble nickel ions into a filterable solid complex
ConditionsAqueous ethanolic solution, slightly ammoniacal pH

Provides a direct, high-yield procurement route for extracting and purifying nickel from spent lithium-ion batteries prior to upcycling.

Clean Sublimation for Physical Vapor Deposition

For thin-film manufacturing, Ni(dmg)2 offers a distinct advantage through its clean sublimation profile. The complex sublimes intact at approximately 240–250 °C under high vacuum (10^-3 Pa) [1]. In contrast, hydrated inorganic nickel salts undergo complex dehydration and decomposition without subliming, making them unsuitable for physical vapor deposition. This volatility allows Ni(dmg)2 to be directly evaporated to form 200–600 nm amorphous thin films with a direct band gap of 4.53 eV [1].

Evidence DimensionSublimation temperature and film thickness
Target Compound DataSublimes cleanly at 240–250 °C to form 200–600 nm films
Comparator Or BaselineInorganic nickel salts (decompose/dehydrate without subliming)
Quantified DifferenceEnables direct vacuum evaporation for uniform thin films, impossible with non-volatile salts
ConditionsVacuum evaporation (10^-3 Pa) onto glass/metal substrates

Critical for semiconductor and optical coating manufacturers requiring a volatile, carbon-containing nickel precursor for uniform thin-film deposition.

Precursor for High-Performance Energy Storage Materials

Utilizing the low-temperature thermal decomposition of Nickel dimethylglyoxime to manufacture phase-pure, nano-NiO with preferential crystallographic growth (e.g., (311) face). This is critical for producing high-capacity anodes for lithium-ion batteries where standard bulk NiO fails to provide sufficient electrocatalytic surface area [1].

Selective Nickel Recovery in Hydrometallurgical Recycling

Deploying the compound's extreme insolubility at pH 5–9 to selectively precipitate and recover nickel from spent battery leachates. This lean-leachate recycling strategy isolates nickel from cobalt, manganese, and lithium, outperforming generic precipitation methods[1].

Physical Vapor Deposition of Optical Thin Films

Capitalizing on the clean sublimation profile of Ni(dmg)2 at 250 °C to deposit 200–600 nm amorphous thin films via vacuum evaporation. These films are utilized in non-linear optical devices and sensors, a workflow impossible with non-volatile nickel salts[2].

Primary Gravimetric Standard for Analytical Calibration

Leveraging the strict stoichiometry and robust insolubility of the complex as a primary gravimetric standard. It is used to calibrate EDTA solutions and quantify nickel content in industrial metallurgy with higher precision than concentration-based techniques [3].

Physical Description

Scarlet-red solid; [Merck Index] Powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

288.036847 Da

Monoisotopic Mass

288.036847 Da

Heavy Atom Count

17

UNII

7CZ5340YUM

Dates

Last modified: 08-15-2023

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